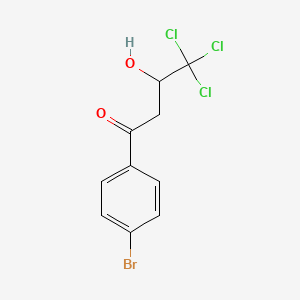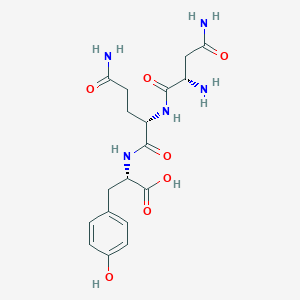
L-Asparaginyl-L-glutaminyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-glutaminyl-L-tyrosine is a tripeptide composed of three amino acids: L-asparagine, L-glutamine, and L-tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-glutaminyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence can be inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Asparaginyl-L-glutaminyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Asparaginyl-L-glutaminyl-L-phenylalanine
- L-Asparaginyl-L-glutaminyl-L-tryptophan
- L-Asparaginyl-L-glutaminyl-L-histidine
Uniqueness
L-Asparaginyl-L-glutaminyl-L-tyrosine is unique due to the presence of the tyrosine residue, which can undergo specific oxidative modifications. This property distinguishes it from other similar tripeptides and may confer unique biological activities.
Propriétés
Numéro CAS |
268740-54-1 |
|---|---|
Formule moléculaire |
C18H25N5O7 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-11(8-15(21)26)16(27)22-12(5-6-14(20)25)17(28)23-13(18(29)30)7-9-1-3-10(24)4-2-9/h1-4,11-13,24H,5-8,19H2,(H2,20,25)(H2,21,26)(H,22,27)(H,23,28)(H,29,30)/t11-,12-,13-/m0/s1 |
Clé InChI |
KWQPAXYXVMHJJR-AVGNSLFASA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)
![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

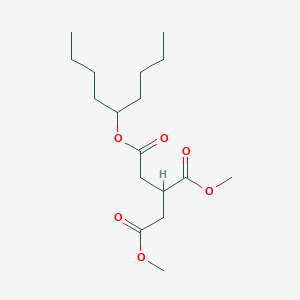
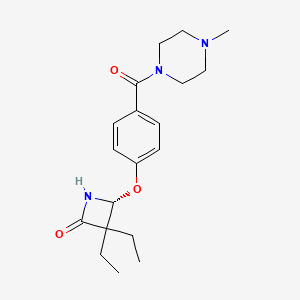
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
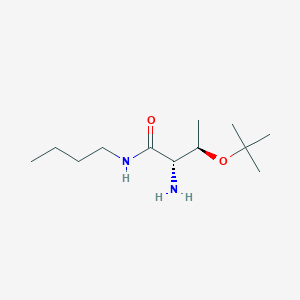

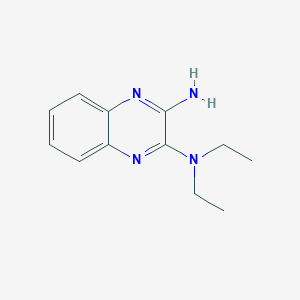
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
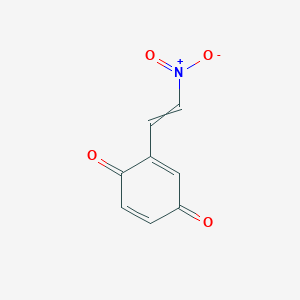
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
